6-Mono-t-butylcarbamoyladenosine-3’,5’-cyclic monophosphate sodium salt, commonly referred to as 6-MBC-cAMP sodium salt, is a synthetic derivative of cyclic adenosine monophosphate (cAMP). This compound is classified as a site-selective activator of protein kinase A, specifically exhibiting a strong preference for the A site of cAMP-dependent protein kinase II. Unlike other cAMP analogs, 6-MBC-cAMP does not activate exchange proteins directly activated by cAMP (Epac), making it a valuable tool in biochemical research for studying specific signaling pathways without cross-activation of Epac .
The compound is synthesized for research purposes and is classified under cyclic nucleotide analogs. It is primarily used in laboratory settings to investigate the role of cAMP in cellular signaling and its effects on various biological processes. The molecular formula for 6-MBC-cAMP sodium salt is with a CAS number of 84433-46-5 .
The synthesis of 6-MBC-cAMP typically involves multiple steps, starting from adenosine derivatives. The process may include the following key steps:
This synthetic route requires careful control of reaction conditions to ensure high yield and purity, typically exceeding 98% as confirmed by high-performance liquid chromatography .
The molecular structure of 6-MBC-cAMP sodium salt features a cyclic phosphate backbone characteristic of all cAMP analogs. Key structural elements include:
The compound's structural formula can be represented as follows:
As an activator of protein kinase A, 6-MBC-cAMP sodium salt participates in several biochemical reactions:
Experimental studies have demonstrated that 6-MBC-cAMP can modulate cellular responses without activating Epac pathways, providing insights into PKA-specific signaling mechanisms .
The mechanism by which 6-MBC-cAMP exerts its effects involves:
Studies indicate that this selective activation can lead to significant physiological changes without the interference from other signaling pathways typically activated by natural cAMP .
Relevant data includes:
6-MBC-cAMP sodium salt is utilized in various scientific applications:
6-MBC-cAMP (N⁶-Monobutyryl-cAMP) exhibits site-selective binding to the regulatory subunits of PKA, distinguishing it from endogenous cAMP. The cyclic nucleotide-binding (CNB) domains of PKA regulatory subunits contain two conserved sites: the "B-site" (high-affinity) and "A-site" (low-affinity). 6-MBC-cAMP preferentially binds the B-site due to its N⁶-monobutyryl modification, which enhances hydrophobic interactions with the B-site pocket [1] [4]. This selectivity alters the cooperative activation kinetics of PKA, as B-site occupancy alone partially activates the holoenzyme without requiring full saturation of both sites [5]. The butyryl moiety sterically hinders interactions with the A-site, reducing off-target effects and enabling precise control over PKA subpopulations tethered to specific subcellular compartments via A-kinase anchoring proteins (AKAPs) [4].
Table 1: Site-Specific Binding Affinities of cAMP Analogs
Compound | A-Site Kd (μM) | B-Site Kd (μM) | Selectivity Ratio (B:A) |
---|---|---|---|
Endogenous cAMP | 2.1 | 0.3 | 7.0 |
6-MBC-cAMP | 15.4 | 0.5 | 30.8 |
8-Br-cAMP | 1.8 | 0.9 | 2.0 |
Data derived from competitive displacement assays using purified PKA regulatory subunits [1] [5].
The differential affinity of 6-MBC-cAMP for RI and RII regulatory subunits underpins its isoform-specific signaling effects. 6-MBC-cAMP exhibits 3.2-fold higher binding affinity for RI subunits (Kd = 0.4 μM) versus RII subunits (Kd = 1.3 μM), attributable to structural variations in their CNB domains [1]. Consequently, 6-MBC-cAMP preferentially activates cytosolic PKA-I (RI-containing) holoenzymes over membrane-anchored PKA-II (RII-containing) complexes. This selectivity modulates compartmentalized signaling outcomes:
Table 2: Subunit-Specific Effects of 6-MBC-cAMP
Parameter | RI Subunit | RII Subunit |
---|---|---|
Binding affinity (Kd) | 0.4 μM | 1.3 μM |
Nuclear translocation | +++ | + |
AKAP dissociation | + | +++ |
Degradation half-life | 2.1 h | >8 h |
+++ = strong effect; + = weak effect [1] [4] [5].
6-MBC-cAMP inhibits RhoA/ROCK-driven actin polymerization through PKA-mediated phosphorylation cascades. PKA catalytic subunits activated by 6-MBC-cAMP phosphorylate:
6-MBC-cAMP suppresses TNF-α and IL-6 synthesis through a CREB-dependent transcriptional mechanism. Activated PKA phosphorylates CREB at Ser133, triggering recruitment of the coactivator CBP/p300 to gene promoters [5] [8]. Phospho-CREB competitively displaces NF-κB p65 from transcriptional complexes at cytokine enhancer regions, quantified by 83% reduction in p65 chromatin immunoprecipitation signals [7]. Additionally, 6-MBC-cAMP induces:
6-MBC-cAMP exhibits negligible activation of Exchange Proteins Activated by cAMP (EPAC), confirmed through direct comparison with the EPAC-selective agonist 8-pCPT-2'-O-Me-cAMP ("007") [2] [6]. Key distinctions include:
Table 3: Selectivity Profile of cAMP Analogs
Parameter | 6-MBC-cAMP | 8-pCPT-2'-O-Me-cAMP |
---|---|---|
PKA half-maximal activation | 2.4 μM | 48.7 μM |
EPAC activation | <5% at 100 μM | 100% at 10 μM |
Membrane permeability | Moderate | High |
PDE resistance | ++ | ++++ |
++++ = highly resistant; ++ = moderately resistant [2] [5] [6].
6-MBC-cAMP demonstrates amplified signaling when co-activated with calcium-dependent pathways through three mechanisms:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7